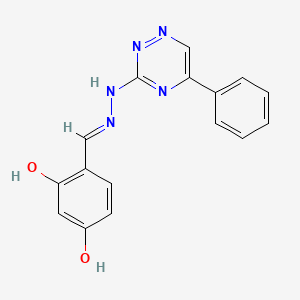![molecular formula C19H20N2OS B3722902 2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3722902.png)
2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone
Vue d'ensemble
Description
2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone, also known as TQB, is a small molecule that has shown potential as a therapeutic agent in various scientific research studies. This compound belongs to the quinazolinone family and has a molecular weight of 375.52 g/mol. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TQB.
Mécanisme D'action
The mechanism of action of 2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways. 2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory. 2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone has also been shown to inhibit the activity of various inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which leads to a decrease in inflammation.
Biochemical and Physiological Effects
2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which leads to improved cognitive function and memory. 2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone has also been shown to decrease inflammation by inhibiting the activity of various inflammatory enzymes. In addition, 2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone has been shown to have anti-cancer and anti-tumor effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone in lab experiments is that it has shown potential as a therapeutic agent in various scientific research studies. Another advantage is that it has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects. However, one limitation of using 2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone in lab experiments is that its synthesis method involves the use of hazardous chemicals, which can be dangerous if not handled properly.
Orientations Futures
There are several future directions for the study of 2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone. One future direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease. Another future direction is to study its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies can be conducted to investigate its anti-cancer and anti-tumor effects, as well as its potential as a treatment for other inflammatory diseases.
Applications De Recherche Scientifique
2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects. 2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-19(2,3)14-10-8-13(9-11-14)12-23-18-20-16-7-5-4-6-15(16)17(22)21-18/h4-11H,12H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLURYZQKUZOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B3722819.png)
![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B3722820.png)
![2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3722825.png)
![2-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3722827.png)
![2-{4-[(4-methoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3722830.png)
![2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B3722836.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3722859.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-4(3H)-quinazolinone](/img/structure/B3722870.png)
![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B3722875.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3722886.png)
![3-bromo-N'-[2-(hydroxyimino)-1-phenylethylidene]benzohydrazide](/img/structure/B3722887.png)

![N'-{5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-{[(4-methoxybenzylidene)amino]oxy}acetohydrazide](/img/structure/B3722906.png)